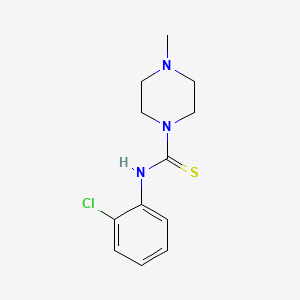
N-(4-chloro-2-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide, also known as ML293, is a chemical compound that has been extensively studied for its scientific research applications. The compound was first synthesized in 2010 and has since been used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide is not fully understood, but it is believed to involve the modulation of ion channel function. Specifically, N-(4-chloro-2-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide has been shown to selectively modulate the activity of certain ion channels, including the voltage-gated potassium channel Kv7.2/3, the transient receptor potential vanilloid 1 (TRPV1) channel, and the acid-sensing ion channel ASIC3.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide has been shown to have a number of biochemical and physiological effects. For example, it has been shown to reduce pain in animal models of neuropathic pain and migraine. It has also been shown to have anti-inflammatory effects, which could make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-chloro-2-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide in lab experiments is its selectivity for certain ion channels, which allows researchers to investigate the function of these channels in greater detail. However, one limitation is that the compound's mechanism of action is not fully understood, which could make it difficult to interpret the results of experiments.
Future Directions
There are a number of future directions for research on N-(4-chloro-2-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide. One area of research could focus on the development of new drugs based on the compound's ability to modulate ion channel function. Another area could focus on investigating the compound's potential therapeutic applications in the treatment of various diseases, such as neuropathic pain and inflammation. Additionally, further research could be conducted to better understand the compound's mechanism of action and its effects on ion channel function.
Synthesis Methods
The synthesis of N-(4-chloro-2-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide involves a multi-step process that includes the reaction of 4-chloro-2-methylphenylamine with 2-bromoacetophenone to form an intermediate compound. This intermediate is then reacted with sodium borohydride and acetic acid to yield the final product, N-(4-chloro-2-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide.
Scientific Research Applications
N-(4-chloro-2-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide has been used in various scientific research studies to investigate its potential therapeutic applications. One area of research has focused on the compound's ability to modulate the function of ion channels, which are critical for the function of many physiological processes. N-(4-chloro-2-methylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide has been shown to selectively modulate the activity of certain ion channels, making it a promising candidate for the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c1-13-10-16(19)6-7-17(13)20-18(22)12-21-9-8-14-4-2-3-5-15(14)11-21/h2-7,10H,8-9,11-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEXIBWPTKOYMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-3-nitro-5-[(1-phenyl-1H-1,2,4-triazol-5-yl)thio]-1H-1,2,4-triazole](/img/structure/B5712890.png)

![2,5-dioxo-1-phenyl-3-pyrrolidinyl 2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5712905.png)

![N-(3-methylphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine](/img/structure/B5712921.png)

![N-(4,6-dimethylthieno[2,3-b]pyridin-3-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B5712935.png)
![2-[(imidazo[1,2-a]pyridin-2-ylmethyl)thio]-1H-benzimidazole](/img/structure/B5712937.png)


![N-(3-{2-[(4-hydroxy-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5712955.png)
![N'-{[(2-naphthylamino)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5712972.png)
